molecular formula C17H16N2O3S B021832 N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide CAS No. 109628-27-5

N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide

Cat. No. B021832
M. Wt: 328.4 g/mol
InChI Key: HKRNYOZJJMFDBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide and related compounds involves multi-step chemical reactions that yield these complex molecules with high specificity. For instance, Gao et al. (2014) detailed a high-yield synthesis process for a closely related compound through a series of chemical reactions, including O-[(11)C]-methylation, demonstrating the intricate steps required to achieve these compounds with specific functional groups and structural features (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure and protonation trends of quinoline derivatives, including methoxy groups, have been thoroughly investigated. Dyablo et al. (2016) utilized X-ray measurements, NMR spectra, and theoretical calculations to study the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-quinoline derivatives, providing insight into the basicity and structural behavior of these compounds in different states (Dyablo et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide and similar compounds have been studied for their unique reactivities and properties. For example, the synthesis and reactions of N-(8-methoxy-5-quinolylsulfonyl)aziridine with secondary amines were explored by Gracheva et al. (1985), highlighting the compound's reactivity and potential for creating fluorescent derivatives (Gracheva et al., 1985).

Physical Properties Analysis

The physical properties of quinoline derivatives, including N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide, are closely related to their molecular structure. Kimber et al. (2003) conducted a preparative and preliminary spectroscopic study on analogues of a Zinquin-related fluorophore, discussing the bathochromic shift in ultraviolet/visible spectra upon the addition of Zn(II) to the solution and highlighting the stability and fluorescence properties of these compounds (Kimber et al., 2003).

Chemical Properties Analysis

The chemical properties of N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide are influenced by its functional groups and molecular framework. Studies, such as those conducted by Hendrickson et al. (2003), have explored the coordination and fluorescence properties of similar quinoline derivatives in the context of Zn2+ probe complexes, providing insights into the complexation behavior and fluorescence characteristics of these compounds (Hendrickson et al., 2003).

Scientific Research Applications

Summary of the Application

TSQ is used as a fluorescence chelator to detect zinc in pancreatic tumors . The study aimed to determine the effects of zinc chelators in pancreatic cancer .

Methods of Application or Experimental Procedures

EPCAM+ tumors developed in the mouse pancreas were found to store zinc that is detectable by fluorescence-activated cell sorting using TSQ . EPCAM+ TSQ+ tumor cells isolated from the mouse pancreas formed organoids in matrigel . These organoids were then treated with N,N,N′,N′-tetrakis (2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a zinc chelator . The negative effect of TPEN on the organoids was rescued by co-treatment with zinc . Interestingly, co-treatment with TSQ and zinc resulted in strong emission of TSQ fluorescence in the organoid and its degeneration .

Results or Outcomes

The study found that a TSQ-zinc complex formed in pancreatic tumors induces cell death if zinc is overloaded . This suggests that zinc is necessary for the growth and survival of tumor organoids . The combination of zinc with TSQ, but not with TPEN, also induced cell death in PANC-1, a human pancreatic cancer cell line .

Application in Biological Trace Element Research

Specific Scientific Field

The specific scientific field of this application is Biological Trace Element Research , focusing on the role of zinc in cellular processes .

Summary of the Application

TSQ is used as a fluorescence sensor for cellular zinc . Research has suggested that transient fluxes of cellular Zn (2+) are involved in processes such as apoptosis . Observations of Zn (2+) trafficking have been collected using Zn (2+) responsive fluorescent dyes .

Methods of Application or Experimental Procedures

TSQ is used to image cellular zinc . The chemical species responsible for TSQ’s observed fluorescence in resting or activated cells have been characterized . Parallel fluorescence microscopy and spectrofluorometry of LLC-PK (1) cells incubated with TSQ demonstrated punctate staining that concentrated around the nucleus . Addition of cell permeable Zn-pyrithione resulted in greatly increased, diffuse fluorescence . TPEN (N,N,N’N’-tetrakis (-) [2-pyridylmethyl]-ethylenediamine), a cell permeant Zn (2+) chelator, largely quenched TSQ fluorescence .

Results or Outcomes

It is hypothesized that Zn-TSQ fluorescence, blue-shifted from the 490 nm emission maximum of Zn (TSQ) (2), results from ternary complex, TSQ-Zn-protein formation . As an example, Zn-carbonic anhydrase formed a ternary adduct with TSQ characterized by a fluorescence emission maximum of 470 nm and a dissociation constant of 1.55 × 10 (-7) M . Quantification of TSQ-Zn-proteome fluorescence indicated that approximately 8% of cellular Zn (2+) was imaged by TSQ . These results were generalized to other cell types and model Zn-proteins .

Application in Cellular Zinc Imaging

Specific Scientific Field

The specific scientific field of this application is Cellular Zinc Imaging , focusing on the role of zinc in cellular processes .

Summary of the Application

TSQ is used as a fluorescence sensor for cellular zinc . Research has suggested that transient fluxes of cellular Zn (2+) are involved in processes such as apoptosis . Observations of Zn (2+) trafficking have been collected using Zn (2+) responsive fluorescent dyes .

Methods of Application or Experimental Procedures

TSQ is used to image cellular zinc . The chemical species responsible for TSQ’s observed fluorescence in resting or activated cells have been characterized . Parallel fluorescence microscopy and spectrofluorometry of LLC-PK (1) cells incubated with TSQ demonstrated punctate staining that concentrated around the nucleus . Addition of cell permeable Zn-pyrithione resulted in greatly increased, diffuse fluorescence . TPEN (N,N,N’N’-tetrakis (-) [2-pyridylmethyl]-ethylenediamine), a cell permeant Zn (2+) chelator, largely quenched TSQ fluorescence .

Results or Outcomes

It is hypothesized that Zn-TSQ fluorescence, blue-shifted from the 490 nm emission maximum of Zn (TSQ) (2), results from ternary complex, TSQ-Zn-protein formation . As an example, Zn-carbonic anhydrase formed a ternary adduct with TSQ characterized by a fluorescence emission maximum of 470 nm and a dissociation constant of 1.55 × 10 (-7) M . Quantification of TSQ-Zn-proteome fluorescence indicated that approximately 8% of cellular Zn (2+) was imaged by TSQ . These results were generalized to other cell types and model Zn-proteins .

Future Directions

Research involving TSQ is ongoing, particularly in the field of neurobiology. Its ability to form a fluorescent complex with zinc ions makes it a valuable tool for studying cellular processes that involve zinc . Future research will likely continue to explore these capabilities and may lead to new insights into zinc’s role in health and disease .

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRNYOZJJMFDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Record name 6-methoxy-(8-p-toluenesulfonamido)quinoline
Source Wikipedia
URL https://en.wikipedia.org/wiki/TSQ
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148996
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide

CAS RN

109628-27-5
Record name N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109628-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JW Meeusen, H Tomasiewicz, A Nowakowski… - Inorganic …, 2011 - ACS Publications
Zn 2+ is a necessary cofactor for thousands of mammalian proteins. Research has suggested that transient fluxes of cellular Zn 2+ are also involved in processes such as apoptosis. …
Number of citations: 100 pubs.acs.org
M Akula, PZ El-Khoury, A Nag, A Bhattacharya - RSC Advances, 2014 - pubs.rsc.org
A novel fluorescent Zn2+ sensor, 4-(pyridin-2-yl)-3H-pyrrolo[2,3-c]quinoline (PPQ), has been designed, synthesized and characterized by various spectroscopic and analytical …
Number of citations: 26 pubs.rsc.org
VL Bodiga, PK Vemuri, MR Kudle, S Bodiga - Bioorganic & Medicinal …, 2021 - Elsevier
The study aimed to isolate and characterize zinc ionophores from Terminalia bellirica fruit using a liposome assay and test its utility in H9c2 rat cardiomyoblasts cells subjected to …
Number of citations: 2 www.sciencedirect.com
Q Ding, H Li, X Tian, Z Shen, X Wang, F Mo… - Journal of Affective …, 2016 - Elsevier
Depression is a common psychopathological disorders. Studies of depression have indicated that zinc play a role in the depression pathophysiology and treatment. In present study, we …
Number of citations: 49 www.sciencedirect.com
VL Bodiga, PK Vemuri, G Nimmagadda… - Biological …, 2020 - degruyter.com
Myocardial zinc dyshomeostasis is associated with caspase-3 activation, ErbB2 degradation and apoptosis during hypoxia/reoxygenation. Zinc pyrithione replenishes intracellular zinc, …
Number of citations: 6 www.degruyter.com
X Dou, X Tian, Y Zheng, J Huang, Z Shen, H Li… - Behavioural brain …, 2014 - Elsevier
There are strong evidences showed that psychological stress (PS) could result in depression. Recently, many attentions were paid to the roles of corticosterone (CORT) and zinc …
Number of citations: 31 www.sciencedirect.com
KE Mundwiler, FV Lamberti… - Transplantation …, 1994 - pubmed.ncbi.nlm.nih.gov
Rapid and inexpensive method for the quantitative assessment of donor pancreata for islet isolation Rapid and inexpensive method for the quantitative assessment of donor pancreata …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
KJ Wile, TJ Fetterhoff, D Coffing… - Transplantation …, 1994 - pubmed.ncbi.nlm.nih.gov
Morphologic analysis of pancreatic islets automated image analysis Morphologic analysis of pancreatic islets automated image analysis Transplant Proc. 1994 Dec;26(6):3441. Authors …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov

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